Uridine, 5-amino-, hydrochloride (6CI)
CAS No.:
Cat. No.: VC16573873
Molecular Formula: C9H16ClN3O6
Molecular Weight: 297.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16ClN3O6 |
|---|---|
| Molecular Weight | 297.69 g/mol |
| IUPAC Name | 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione;hydrochloride |
| Standard InChI | InChI=1S/C9H15N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h3-6,8,13-15H,1-2,10H2,(H,11,16,17);1H/t3?,4-,5-,6-,8-;/m1./s1 |
| Standard InChI Key | KITVWOPKPPLIOQ-MLQGJSBVSA-N |
| Isomeric SMILES | C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.Cl |
| Canonical SMILES | C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
Uridine, 5-amino-, hydrochloride (6CI) is synthesized by introducing an amino group at the 5-position of uridine’s uracil moiety, followed by salt formation with hydrochloric acid. This modification alters its solubility, stability, and interaction with biological targets compared to unmodified uridine .
Table 1: Comparative Physicochemical Properties of 5-Aminouridine and Its Hydrochloride Derivative
| Property | 5-Aminouridine (CAS 2149-76-0) | 5-Aminouridine Hydrochloride (CAS 116154-74-6) |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃O₆ | C₉H₁₄ClN₃O₆ |
| Molecular Weight (g/mol) | 259.216 | 295.677 |
| Density (g/cm³) | 1.712 | Not reported |
| Solubility | Moderate in polar solvents | Enhanced water solubility due to hydrochloride |
| Stability | Sensitive to hydrolysis | Improved shelf life under standard conditions |
The hydrochloride form’s increased polarity facilitates its dissolution in aqueous media, making it preferable for in vitro and in vivo applications . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the structural integrity of the amino substitution and hydrochloride association .
Synthesis and Modification Strategies
The synthesis of 5-aminouridine involves nucleophilic amination of uridine at the 5-position using hydroxylamine derivatives or enzymatic transamination. Subsequent hydrochloride salt formation is achieved through reaction with hydrochloric acid under controlled conditions . This two-step process ensures high yield and purity, critical for pharmaceutical applications.
Biological Mechanisms and Pharmacological Activity
Nucleic Acid Incorporation and Antiproliferative Effects
5-Aminouridine hydrochloride integrates into DNA and RNA during replication and transcription, causing mismatches and structural distortions that inhibit nucleic acid processing in rapidly dividing cells . This mechanism underpins its antitumor activity, as demonstrated in studies where it suppressed the growth of leukemia and solid tumor cell lines by inducing G₁/S phase arrest .
Table 2: Antiproliferative Activity of 5-Aminouridine Hydrochloride
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.4 | DNA strand breakage, p53 activation |
| HL-60 (leukemia) | 8.7 | ROS generation, mitochondrial apoptosis |
| MCF-7 (breast cancer) | 18.9 | Ribonucleotide reductase inhibition |
The compound’s ability to generate reactive oxygen species (ROS) and disrupt mitochondrial membrane potential further enhances its cytotoxicity .
Metabolic Modulation and Protein O-GlcNAcylation
Uridine derivatives regulate cellular metabolism by serving as precursors for UDP-glucose and UDP-GlcNAc, critical intermediates in glycogen synthesis and protein O-GlcNAcylation . 5-Aminouridine hydrochloride elevates UDP-GlcNAc levels, increasing O-GlcNAc modification of insulin signaling proteins (e.g., IRS-1, Akt) and transcription factors. This post-translational modification competes with phosphorylation, impairing insulin receptor activation and contributing to insulin resistance in diabetic models .
Therapeutic Applications and Preclinical Findings
Antiviral and Antifungal Activity
The compound inhibits viral replication by incorporating into viral RNA, causing lethal mutagenesis in RNA viruses such as influenza A and hepatitis C . In fungal pathogens (e.g., Candida albicans), it disrupts chitin synthesis by binding to UDP-N-acetylglucosamine pyrophosphorylase, an enzyme essential for cell wall integrity .
Neuroprotective Effects in Metabolic Disorders
In diabetic neuropathy models, 5-aminouridine hydrochloride restores nerve conduction velocity by promoting CDP-choline synthesis, a rate-limiting step in phospholipid biosynthesis . It also reduces sorbitol accumulation in Schwann cells, mitigating oxidative stress and axonal degeneration .
Future Directions and Clinical Translation
Ongoing research aims to optimize the pharmacokinetic profile of 5-aminouridine hydrochloride through prodrug formulations and nanoparticle delivery systems. Clinical trials are warranted to validate its efficacy in oncology and metabolic diseases, particularly in combination with existing therapies .
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